Cas no 104597-98-0 ((S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester)

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester structure
104597-98-0 structure
Nom du produit:(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
Numéro CAS:104597-98-0
Le MF:C12H13NO4
Mégawatts:235.235923528671
MDL:MFCD06799020
CID:126295
PubChem ID:643464

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Propriétés chimiques et physiques

Nom et identifiant

    • (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
    • 1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE
    • (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
    • 1,2-Aziridinedicarboxylicacid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
    • 1-Benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
    • 1-Benzyl-2-methyl-(2S)-aziridin-1,2-dicarboxylat
    • Methyl (S)-(?)-N-Z-aziridine-2-carboxylate
    • 1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
    • Methyl (S)-(-)-N-benzyloxycarbonylaziridine-2-carboxylate
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96%
    • 104597-98-0
    • AKOS016014968
    • MFCD06799020
    • 1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
    • (S)-1-Benzyl2-methylaziridine-1,2-dicarboxylate
    • O1-Benzyl O2-methyl (2S)-aziridine-1,2-dicarboxylate
    • GTZJUBQWCWZING-NKUHCKNESA-N
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, 96%
    • 2-methyl 1-(phenylmethyl) (2S)-1,2-aziridinedicarboxylate
    • SCHEMBL7802196
    • DTXSID10909050
    • 1-Benzyl 2-methyl(S)(-)-1,2-aziridinedicarboxylate,96%
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • CS-0063506
    • PD043828
    • EN300-313424
    • AS-37299
    • 1-Benzyl 2-methyl (2S)-1,2-aziridinedicarboxylate
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (S)- (ZCI)
    • (2S)-1,2-Aziridinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
    • (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester
    • Methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate
    • Methyl (S)-N-[(benzyloxy)carbonyl]aziridine-2-carboxylate
    • Methyl (S)-N-Cbz-aziridine-2-carboxylate
    • (S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
    • MDL: MFCD06799020
    • Piscine à noyau: 1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
    • La clé Inchi: GTZJUBQWCWZING-NKUHCKNESA-N
    • Sourire: O(CC1C=CC=CC=1)C(N1C[C@H]1C(=O)OC)=O

Propriétés calculées

  • Qualité précise: 235.08449
  • Masse isotopique unique: 235.084
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 6
  • Complexité: 299
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Surface topologique des pôles: 55.6
  • Le xlogp3: 1.4

Propriétés expérimentales

  • Couleur / forme: Liquide
  • Dense: 1.19 g/mL at 25 °C(lit.)
  • Point de fusion: N/A
  • Point d'ébullition: 160-165 °C/2 mmHg(lit.)
  • Point d'éclair: Degrés Fahrenheit: > 230 ° f
    Degrés Celsius: > 110 ° C
  • Indice de réfraction: n20/D 1.519(lit.)
  • Solubilité: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • Le PSA: 55.61
  • Le LogP: 1.11830
  • Solubilité: Pas encore déterminé
  • Activités optiques: [α]20/D −25°, c = 1 in toluene

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Durée de la sécurité:WGK Germany 3
  • Conditions de stockage:Refrigerator

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$382 2023-03-06
Enamine
EN300-313424-1.0g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
1.0g
$101.0 2025-03-19
TRC
B286235-5000mg
(S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
104597-98-0
5g
$ 420.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-228482-5g
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate,
104597-98-0 96%
5g
¥2106.00 2023-09-05
Enamine
EN300-313424-0.25g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
0.25g
$50.0 2025-03-19
TRC
B286235-25g
(S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
104597-98-0
25g
$ 1620.00 2022-06-07
Enamine
EN300-313424-0.05g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
0.05g
$23.0 2025-03-19
Enamine
EN300-313424-5.0g
1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
104597-98-0 95.0%
5.0g
$316.0 2025-03-19
TRC
B286235-2.5g
(S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
104597-98-0
2.5g
$ 253.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-50mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
50mg
113.0CNY 2021-07-14

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Methanol ;  1 h, rt
Référence
Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis
Minakata, Satoshi; Murakami, Yuta; Tsuruoka, Ryoji; Kitanaka, Shinsuke; Komatsu, Mitsuo, Chemical Communications (Cambridge, 2008, (47), 6363-6365

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium cyanide ,  Manganese oxide (MnO2) ;  40 min, 0 °C
Référence
Catalytic Asymmetric Aziridination of α,β-Unsaturated Aldehydes
Deiana, Luca; Dziedzic, Pawel; Zhao, Gui-Ling; Vesely, Jan; Ibrahem, Ismail; et al, Chemistry - A European Journal, 2011, 17(28), 7904-7917

Méthode de production 3

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  10 min, rt; 4 h, rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  basified, rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 20 h, rt
Référence
Stereochemistry of reactions of the inhibitor/substrates L- and D-β-chloroalanine with β-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively
Adams, Benjamin; Lowpetch, Kreingkrai; Thorndycroft, Faye; Whyte, Sheena M.; Young, Douglas W., Organic & Biomolecular Chemistry, 2005, 3(18), 3357-3364

Méthode de production 4

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  2 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 16 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
Référence
Synthesis of homochiral acyclic mono- and bis(α-amino acid)s with oligo(oxyethylene) chains
Belohradsky, Martin; Ridvan, Ludek; Zavada, Jiri, Collection of Czechoslovak Chemical Communications, 2003, 68(7), 1319-1325

Méthode de production 5

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid
1.2 Reagents: Triethylamine Solvents: Chloroform
Référence
Construction of optically pure tryptophans from serine derived aziridine-2-carboxylates
Sato, Kazuo; Kozikowski, Alan P., Tetrahedron Letters, 1989, 30(31), 4073-6

Méthode de production 6

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether
1.4 -
Référence
Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonyl-2-aziridinecarboxylates
Kato, Shiro; Harada, Hiroshi; Morie, Toshiya, Journal of the Chemical Society, 1997, (21), 3219-3226

Méthode de production 7

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  3 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ,  Toluene ;  0 °C → rt; 16 h, rt
Référence
Selective cleavage of carbamate protecting groups from aziridines with Otera's catalyst
Sun, Shan; Tirotta, Ilaria; Zia, Nicholas; Hutton, Craig A., Australian Journal of Chemistry, 2014, 67(3), 411-415

Méthode de production 8

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Référence
Synthesis of amino acids with modified principal properties. 2: Amino acids with polar side chains
Larsson, Ulf; Carlson, Rolf, Acta Chemica Scandinavica, 1994, 48(6), 511-16

Méthode de production 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  0 °C; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 20 h, rt
Référence
In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143
Zechner, Melanie; Castro Jaramillo, Claudia A.; Zubler, Nadine S.; Taddio, Marco F. ; Mu, Linjing ; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6782-6797

Méthode de production 10

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C → rt; 15 h, rt
Référence
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

Méthode de production 11

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
1.2 -
Référence
Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol, a β-substitution reaction catalysed by an aminotransferase
Adams, Benjamin; Beresford, Kenneth J. M.; Whyte, Sheena M.; Young, Douglas W., Chemical Communications (Cambridge), 2000, (7), 619-620

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Raw materials

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:104597-98-0)(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
A801009
Pureté:99%/99%
Quantité:5g/25g
Prix ($):186.0/652.0